Ethyl 4-chloro-2-fluorophenylacetate

Übersicht

Beschreibung

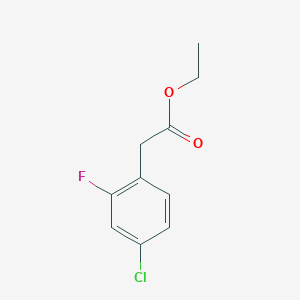

Ethyl 4-chloro-2-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2 It is an ester derived from 4-chloro-2-fluorophenylacetic acid and ethanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-fluorophenylacetate can be synthesized through the esterification of 4-chloro-2-fluorophenylacetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-2-fluorophenylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-chloro-2-fluorophenylacetic acid and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 4-chloro-2-fluorophenylacetic acid and ethanol.

Reduction: 4-chloro-2-fluorophenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-2-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-2-fluorophenylacetate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological targets. The chlorine and fluorine atoms in the aromatic ring can influence the compound’s reactivity and binding affinity to various molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chloro-2-fluorophenylacetate can be compared with other similar esters such as:

Ethyl 4-chlorophenylacetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Ethyl 2-fluorophenylacetate: Lacks the chlorine atom, leading to different chemical and biological properties.

Ethyl 4-bromo-2-fluorophenylacetate:

The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical and biological contexts.

Biologische Aktivität

Ethyl 4-chloro-2-fluorophenylacetate is a compound of significant interest in the fields of chemistry and biology due to its potential applications in drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula , is characterized by the presence of chlorine and fluorine atoms on the aromatic ring, which influence its reactivity and biological interactions. The compound can undergo hydrolysis to yield 4-chloro-2-fluorophenylacetic acid and ethanol, which may be responsible for its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The compound can bind to cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting drug efficacy and toxicity.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, influencing gene expression related to oxidative stress response and apoptosis. This modulation can alter cell proliferation and survival rates in specific cell lines.

- Metabolic Pathways : this compound is metabolized by cytochrome P450 enzymes, leading to various metabolic transformations that may affect its bioavailability and biological activity.

In Vitro Studies

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different human tumor cell lines. A study assessed its effects on prostate (DU145) and leukemic (K562) cancer cells, revealing significant cytotoxic activity that correlates with the nature and position of substituents on the aromatic rings .

| Compound | Cell Line | Cytotoxicity |

|---|---|---|

| This compound | DU145 | Moderate |

| This compound | K562 | Significant |

In Vivo Studies

In animal models, dosage-dependent effects have been observed. Lower doses may enhance metabolic activity or improve stress responses, while higher doses can lead to adverse effects such as liver damage and oxidative stress. These findings underscore the importance of dosage optimization in therapeutic applications.

Case Studies

- Cancer Therapeutics : In studies focusing on anti-cancer properties, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size compared to control groups, suggesting potential as a therapeutic agent .

- Enzyme Inhibition : A study investigated the compound's role as an enzyme inhibitor in metabolic pathways involving drug metabolism. Results showed that it could effectively inhibit certain cytochrome P450 isoforms, thereby altering the pharmacokinetics of co-administered drugs.

Eigenschaften

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWCPRLQLHLRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403862 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188424-98-8 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.